6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c1-11-4-5-20-19(21-11)28-9-13-7-14(22)17(8-24-13)27-18(23)12-2-3-15-16(6-12)26-10-25-15/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFLRVITADDRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate involves several steps, starting from readily available starting materials. The key steps typically include the formation of the pyran ring, the introduction of the sulfanyl group, and the attachment of the benzodioxole carboxylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
BI64245: 6-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate
- Key Difference : Replacement of the pyrimidine ring with a 4-methyl-1,2,4-triazole.
- Molecular Weight: 387.37 g/mol (vs. Solubility: Increased polarity from the triazole may enhance aqueous solubility compared to pyrimidine derivatives.
Ester Group Variations
BF22663: 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-Fluorophenyl)acetate
- Key Difference : Benzodioxole carboxylate replaced with 4-fluorophenyl acetate.
- Impact :
BE37822: 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-Nitrophenyl)acetate
- Key Difference : Benzodioxole carboxylate replaced with 4-nitrophenyl acetate.
- Molecular Weight: 413.40 g/mol . Reactivity: Nitro groups may participate in redox reactions, affecting metabolic stability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Key Properties
| Compound | Heterocycle Type | Ester Group | Predicted Solubility | Likely Stability |
|---|---|---|---|---|
| Target | Pyrimidine | Benzodioxole | Moderate | High* |
| BI64245 | Triazole | Benzodioxole | High | Moderate |
| BF22663 | Pyrimidine | Fluorophenyl | Low | High |
| BE37822 | Pyrimidine | Nitrophenyl | Very Low | Low** |
Benzodioxole’s electron-donating methoxy groups may stabilize the ester. *Nitro group increases susceptibility to enzymatic reduction.
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- A pyran ring
- A pyrimidine moiety
- A benzodioxole group
This combination of functional groups contributes to its reactivity and interaction with biological targets, making it a subject of interest for therapeutic applications.
Molecular Formula
- C : 18
- H : 15
- N : 2
- O : 5
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 388.8 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory activity. Studies have highlighted its potential as an inhibitor of key enzymes involved in cellular signaling pathways, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Associated with the metabolism of urea in bacteria.
In a study evaluating similar compounds, several exhibited strong inhibitory effects against urease with IC50 values ranging from 1.13 µM to 6.28 µM , suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may affect cell proliferation and survival by targeting kinases associated with malignancies. Its unique structure allows for selective interactions with biological targets, indicating potential use in cancer treatment .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine and pyran rings.
- Introduction of the sulfanylmethyl and benzodioxole groups.
Controlled conditions such as temperature adjustments and the use of catalysts are essential for optimizing yield and purity .
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : To form sulfoxides or sulfones.
- Reduction : Converting oxo groups to hydroxyl groups.
- Substitution : The benzodioxole group can be replaced under specific conditions.
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Study on Antimicrobial Activity
A study published in Brazilian Journal of Pharmaceutical Sciences evaluated synthesized compounds similar to the target compound for their antibacterial properties. The results indicated promising activity against multiple strains, highlighting the importance of further exploration into their pharmacological effectiveness .
Enzyme Inhibition Research
Another study focused on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit acetylcholinesterase and urease, showcasing their potential as therapeutic agents against diseases linked to these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
